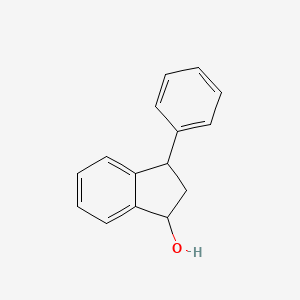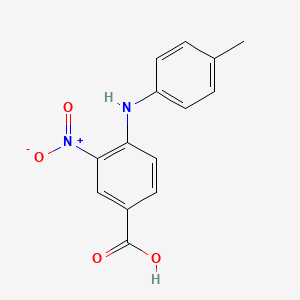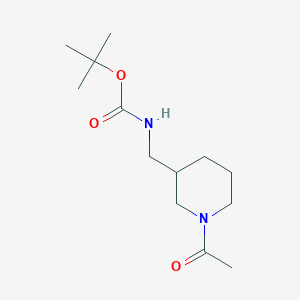
2-cyano-3-(4-acetamidophenyl)-N-(3-ethoxypropyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-cyano-3-(4-acetamidophenyl)-N-(3-ethoxypropyl)prop-2-enamide" is a derivative of cyanoacrylamide, which is a class of compounds known for their diverse applications in organic synthesis and materials science. The structure of this compound suggests potential interactions such as hydrogen bonding and other non-covalent interactions that could influence its crystal packing and reactivity.
Synthesis Analysis
The synthesis of related cyanoacrylamide compounds typically involves Knoevenagel condensation reactions, as seen in the preparation of ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates . These reactions are often catalyzed by bases such as piperidine and can be performed under mild conditions. The synthesis of similar compounds, such as ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, has been reported to involve interactions like Nπ and Oπ, which are less common than traditional hydrogen bonding .
Molecular Structure Analysis
The molecular structure of cyanoacrylamide derivatives is characterized by the presence of a cyano group and an acrylamide moiety, which can engage in various non-covalent interactions. X-ray crystallographic studies have been used to confirm the stereochemistry and structure of related compounds, such as (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides . These studies are crucial for understanding the three-dimensional arrangement of atoms and the potential for intermolecular interactions.
Chemical Reactions Analysis
Cyanoacrylamide derivatives can participate in a range of chemical reactions, including condensation with dimethylformamide dimethyl acetal to form new reagents for organic synthesis . These reactions can lead to the formation of functionalized nicotinates and nicotinonitriles, demonstrating the versatility of cyanoacrylamide compounds in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanoacrylamide derivatives are influenced by their molecular structure. Techniques such as IR, 1H NMR, and 13C NMR are commonly used to identify these compounds . Thermal behavior is another important aspect, with studies showing that related copolymers decompose in a two-step process when subjected to high temperatures . The electronic properties, such as UV-visible absorption, and electrochemical behavior, as analyzed by cyclic voltammetry, are also of interest for understanding the reactivity and potential applications of these compounds .
科学的研究の応用
Antimicrobial Applications
A study by Shams et al. (2011) explored the design and synthesis of novel acyclic and heterocyclic dye precursors based on conjugate enaminones and enaminonitrile moieties, which included derivatives similar to the compound . These dyes and their precursors demonstrated significant antimicrobial activity against most tested organisms, with some compounds showing efficiency comparable or even superior to selected standards. This suggests potential applications in dyeing and textile finishing with antimicrobial properties (Shams et al., 2011).
Material Science and Molecular Interaction Studies
The compound's relevance extends into the field of material science and the study of molecular interactions. Song et al. (2015) synthesized 3-aryl-2-cyano acrylamide derivatives, which displayed unique optical properties influenced by their molecular stacking mode. These findings are essential for the development of new materials with specific optical characteristics (Song et al., 2015).
Zhang et al. (2011) focused on the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, revealing that N⋯π and O⋯π interactions, rather than direct hydrogen bonding, play a crucial role in their molecular arrangement. This insight contributes to our understanding of molecular design principles for achieving desired physical properties (Zhang et al., 2011).
Synthesis and Characterization
The synthesis and characterization of related compounds have been extensively studied, providing valuable methodologies for the development of compounds with potential applications in various fields. For instance, Wojdyla et al. (2022) explored novel copolymers involving ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, which could be applied in creating advanced polymeric materials (Wojdyla et al., 2022).
Corrosion Inhibition
Research by Abu-Rayyan et al. (2022) demonstrated the efficacy of acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions, highlighting the potential industrial applications of such compounds in protecting metals from corrosion. The study utilized both experimental and theoretical approaches to confirm the compounds' inhibitory performance (Abu-Rayyan et al., 2022).
特性
IUPAC Name |
3-(4-acetamidophenyl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-3-23-10-4-9-19-17(22)15(12-18)11-14-5-7-16(8-6-14)20-13(2)21/h5-8,11H,3-4,9-10H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGWPYZICNWDJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=CC1=CC=C(C=C1)NC(=O)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 2-((2-chloro-6-fluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2551369.png)
![4-methoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine](/img/structure/B2551371.png)
![2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2551373.png)




![Tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2551383.png)
![1-(4-bromo-2-fluorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2551384.png)

![2-(Azidomethyl)-1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one](/img/structure/B2551389.png)

![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2551391.png)
![1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2551392.png)